
(Hepta-1,4-diyn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hepta-1,4-diyn-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a hepta-1,4-diynyl group. This compound is of interest due to its unique structure, which includes a conjugated system of triple bonds, making it a subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diynyl precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Hepta-1,4-diyn-1-yl)benzene: undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bonds can yield alkenes or alkanes, typically using catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in organic solvents.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(Hepta-1,4-diyn-1-yl)benzene: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Studied for its potential in creating conductive polymers and nanomaterials due to its conjugated triple bond system.
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism by which (Hepta-1,4-diyn-1-yl)benzene exerts its effects is largely dependent on its chemical reactivity. The conjugated triple bond system allows for interactions with various molecular targets, facilitating reactions such as addition or substitution. The benzene ring can participate in π-π stacking interactions, influencing the compound’s behavior in complex molecular environments.
Comparación Con Compuestos Similares
(Hepta-1,4-diyn-1-yl)benzene: can be compared with other compounds containing conjugated triple bonds or benzene derivatives:
Phenylacetylene: Similar in having a benzene ring and a triple bond, but with a simpler structure.
Diphenylacetylene: Contains two benzene rings connected by a triple bond, offering different reactivity and applications.
1,4-Diethynylbenzene: Similar in having two triple bonds, but with different substitution patterns.
The uniqueness of This compound lies in its extended conjugated system, which provides distinct electronic properties and reactivity compared to simpler analogs.
Propiedades
Número CAS |
888948-84-3 |
|---|---|
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
hepta-1,4-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2,5H2,1H3 |
Clave InChI |
PLHJJXHHOOAKQB-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
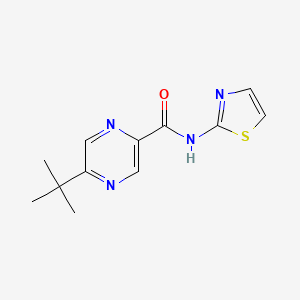

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
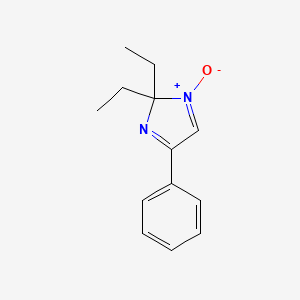
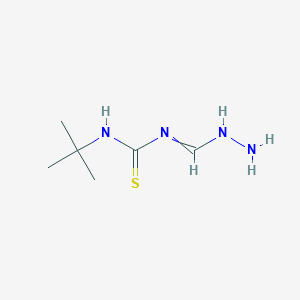
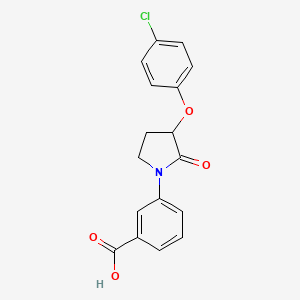
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
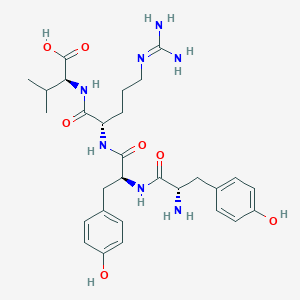
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
